molecular formula C8H7BrN2 B6306136 5-Bromo-6-methyl-imidazo[1,5-a]pyridine CAS No. 1427326-76-8

5-Bromo-6-methyl-imidazo[1,5-a]pyridine

Cat. No. B6306136
CAS RN: 1427326-76-8
M. Wt: 211.06 g/mol
InChI Key: QDUKPHVWVCQEGF-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-imidazo[1,5-a]pyridine (5-Br-6-Me-IP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is an important building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. 5-Br-6-Me-IP has been extensively studied due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

5-Bromo-6-methyl-imidazo[1,5-a]pyridine has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine in laboratory experiments has several advantages. It is relatively inexpensive, and its reactivity and stability make it an ideal starting material for a variety of synthetic reactions. Additionally, it is non-toxic and can be easily handled in the laboratory.
However, there are also some limitations to its use in laboratory experiments. It is relatively unstable, and its reactivity can lead to the formation of unwanted byproducts. Additionally, it is not soluble in many solvents, making it difficult to use in certain reactions.

Future Directions

The potential applications of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine are vast, and there are many possible future directions for further research. These include the development of new synthetic methods for its synthesis, the exploration of its potential therapeutic applications, and the investigation of its role in various biochemical and physiological processes. Additionally, further research could be conducted on its reactivity and stability, in order to optimize its use in laboratory experiments.

Synthesis Methods

5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be synthesized by a variety of methods, including the direct bromination of 6-methyl-imidazo[1,5-a]pyridine, the nitration of 6-methyl-imidazo[1,5-a]pyridine followed by bromination, and the reaction of 5-bromo-2-methylimidazole with 1,3-dichloro-1,3-dihydro-2H-imidazole-2-one. The direct bromination method is the most commonly used, as it is the simplest and most efficient.

properties

IUPAC Name

5-bromo-6-methylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKPHVWVCQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=NC=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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